![molecular formula C13H14F3N B596261 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-38-5](/img/structure/B596261.png)
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .
Molecular Structure Analysis
The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .
Chemical Reactions Analysis
The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Spiroindole and spirooxindole scaffolds, such as “5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine]”, have shown bioactivity against cancer cells. Their inherent three-dimensional nature allows them to interact effectively with proteins, making them valuable targets in drug discovery projects aimed at developing new therapeutic agents for cancer treatment .
Antimicrobial Applications
These compounds exhibit antimicrobial properties, which can be harnessed to develop new antibiotics or antiseptic agents. The trifluoromethyl group in particular may enhance the antimicrobial efficacy of the compound .
Antidiabetic Activity
Research has indicated that spirocyclic systems like “5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine]” may have antidiabetic properties. This opens up possibilities for the development of novel antidiabetic medications .
Anticonvulsant Properties
The spirocyclic compounds have been associated with anticonvulsant activities, suggesting potential use in the treatment of epilepsy and other seizure-related disorders .
Potential Antileukemic Activity
There is potential for these compounds to be used in the treatment of leukemia due to their ability to exhibit antileukemic effects. This application is still under exploration and requires further research .
Local Anesthetic Uses
The structural complexity of spirocyclic compounds allows them to act as local anesthetics. This could lead to the development of new pain management solutions with potentially fewer side effects .
Antiviral Research
The trifluoromethyl group, as part of the spirocyclic structure, may contribute to antiviral activity. This could be particularly useful in the design of drugs targeting hard-to-treat viruses .
Synthetic Precursors for Medicine Production
Spirocyclic systems can serve as synthetic precursors in the production of various types of medicines, demonstrating their versatility and importance in pharmaceutical manufacturing processes .
Wirkmechanismus
Target of Action
It’s worth noting that spiroindole and spirooxindole scaffolds, which are structurally similar to the compound , have been found to exhibit bioactivity against cancer cells, microbes, and various diseases . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
It’s known that the trifluoromethyl group (tfm, -cf3) in pharmaceuticals and agrochemicals contributes to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the trifluoromethyl group in the compound could play a significant role in its interaction with its targets.
Biochemical Pathways
Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that the compound could potentially affect similar biochemical pathways.
Pharmacokinetics
It’s known that the introduction of spiro moieties can profoundly alter the physicochemical and biological profiles of parent compounds due to their high rigidity and unique three-dimensional geometries . This suggests that the compound could have unique ADME properties that impact its bioavailability.
Result of Action
Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that the compound could potentially have similar effects.
Action Environment
It’s known that the development of organic compounds containing fluorine, such as this compound, has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields . This suggests that various environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Therefore, it is expected that many novel applications of trifluoromethyl groups will be discovered in the future .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCMLWHFCYKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677547 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
CAS RN |
1211594-38-5 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)
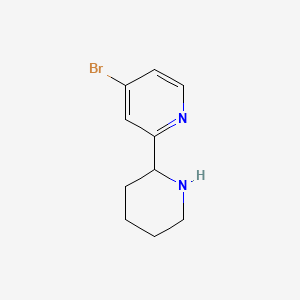
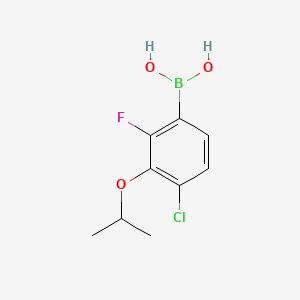
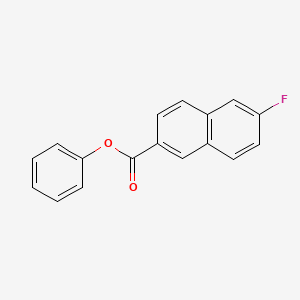
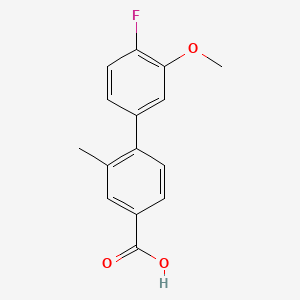





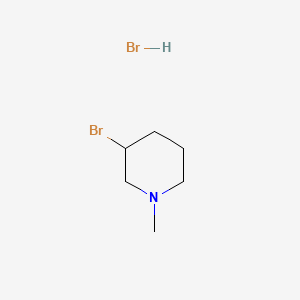

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)